molecular formula C20H14N2O3 B3910415 1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)

1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)

Cat. No. B3910415
M. Wt: 330.3 g/mol
InChI Key: DPJBCKVTUQFNDM-UZYVYHOESA-N
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Description

“1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)” is a unique chemical compound. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C10H10N2O2 .


Synthesis Analysis

The synthesis of indole derivatives, including “1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)” can be represented by the SMILES string CN1C2=C (C=CC=C2)/C (C1=O)=N/OC . The compound has a molecular weight of 161.1574 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)” are not explicitly mentioned in the available resources. The compound has a linear formula of C10H10N2O2 .

Safety and Hazards

The safety and hazards associated with “1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

properties

IUPAC Name

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-22-17-12-5-4-10-16(17)18(19(22)23)21-25-20(24)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJBCKVTUQFNDM-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC4=CC=CC=C43)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N/OC(=O)C3=CC=CC4=CC=CC=C43)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-2,3-dione 3-(O-1-naphthoyloxime)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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